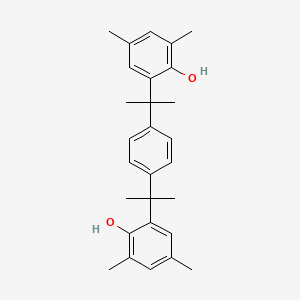

2,2'-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol)

Beschreibung

2,2'-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) is a bisphenol analogue characterized by a central 1,4-phenylene diisopropylidene bridge connecting two 4,6-xylenol moieties. The compound’s structure features methyl substitutions at the 4- and 6-positions of each aromatic ring, distinguishing it from other bisphenols like bisphenol A (BPA) or bisphenol P (BPP). This substitution pattern confers unique steric and electronic properties, influencing its reactivity, solubility, and thermal stability. The compound has been identified in industrial applications, including polymer synthesis and photoconductive materials, due to its phenolic functionality and structural rigidity .

Eigenschaften

CAS-Nummer |

34074-95-8 |

|---|---|

Molekularformel |

C28H34O2 |

Molekulargewicht |

402.6 g/mol |

IUPAC-Name |

2-[2-[4-[2-(2-hydroxy-3,5-dimethylphenyl)propan-2-yl]phenyl]propan-2-yl]-4,6-dimethylphenol |

InChI |

InChI=1S/C28H34O2/c1-17-13-19(3)25(29)23(15-17)27(5,6)21-9-11-22(12-10-21)28(7,8)24-16-18(2)14-20(4)26(24)30/h9-16,29-30H,1-8H3 |

InChI-Schlüssel |

SXSQTVIVGPPWKI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C2=CC=C(C=C2)C(C)(C)C3=CC(=CC(=C3O)C)C)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) typically involves the condensation of 4,6-xylenol with 1,4-diisopropylbenzene under acidic conditions. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of 2,2’-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then isolated and purified using industrial-scale separation techniques, such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Nitrated, brominated, or sulfonated products.

Wissenschaftliche Forschungsanwendungen

2,2’-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.

Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of 2,2’-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

The compound belongs to the broader family of bisphenol analogues, which share a core structure of two phenolic groups linked by a bridging moiety. Key structural differences among analogues include:

- Bridging group: 2,2'-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol): 1,4-phenylene diisopropylidene bridge. BPA (4,4'-isopropylidenediphenol): Single isopropylidene bridge. BPP (4,4'-(1,4-phenylenediisopropylidene)bisphenol): Similar bridging group but lacks methyl substitutions on the phenolic rings .

- Substituents: Methyl groups at 4- and 6-positions (xylenol moieties) enhance hydrophobicity compared to unsubstituted bisphenols like BPA or BPF (4,4'-dihydroxydiphenylmethane) .

Physicochemical Properties

| Property | 2,2'-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) | BPA | BPP | BPF |

|---|---|---|---|---|

| Molecular Weight | ~424 g/mol (estimated) | 228.29 g/mol | 340.41 g/mol | 200.23 g/mol |

| Melting Point | >250°C (predicted) | 158–159°C | 220–225°C | 162–164°C |

| Solubility in Water | Low (hydrophobic) | 120–300 mg/L (20°C) | <10 mg/L (20°C) | ~12 mg/L (20°C) |

| Log Kow (Octanol-Water) | ~6.5 (estimated) | 3.32 | ~5.8 | 2.68 |

Sources: Estimated based on structural analogs .

Reactivity and Stability

- The methyl substitutions in 2,2'-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) reduce its susceptibility to oxidative degradation compared to BPA, enhancing its persistence in environmental matrices like indoor dust .

Key Research Findings

Environmental Persistence : The compound’s hydrophobic nature (log Kow ~6.5) correlates with its adsorption to organic matter in dust, mirroring trends observed for BPP and BPAF (hexafluoroisopropylidene analogue) .

Synthetic Utility: Its rigid structure makes it a preferred monomer for epoxy resins requiring high thermal resistance (>200°C), outperforming BPF and BPZ (cyclohexylidene analogue) in stability tests .

Biologische Aktivität

2,2'-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol), also known as Bisphenol P, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing its properties, mechanisms of action, and relevant case studies.

Molecular Structure

- Chemical Formula : C24H26O2

- Molecular Weight : 346.47 g/mol

- CAS Number : 2167-51-3

Physical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white powder |

| Melting Point | 194.0 - 197.0 °C |

| Purity | >98.0% (GC) |

Hazard Classification

- GHS Hazard Codes : H315 (Causes skin irritation), H319 (Causes serious eye irritation)

- Precautionary Statements : P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection)

Antioxidant Properties

Research indicates that 2,2'-(1,4-Phenylenediisopropylidene)bis(4,6-xylenol) exhibits significant antioxidant activity. The compound's structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The hydroxyl groups in the structure contribute to its ability to neutralize free radicals.

- Metal Chelation : It may chelate metal ions, reducing their availability for catalyzing oxidative reactions.

- Cell Signaling Modulation : There is potential for the compound to influence cell signaling pathways related to apoptosis and inflammation.

Study 1: Antioxidant Efficacy

A study conducted on various phenolic compounds, including Bisphenol P, demonstrated its efficacy in reducing lipid peroxidation in cellular models. The results indicated a dose-dependent response with significant reductions in malondialdehyde levels, a marker of oxidative stress.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays revealed that while Bisphenol P exhibits protective effects against oxidative damage, it also shows cytotoxic effects at higher concentrations. This duality suggests a narrow therapeutic window that requires careful consideration in applications.

Study 3: In Vivo Studies

Animal models have been employed to assess the anti-inflammatory properties of the compound. Results showed that administration of Bisphenol P led to reduced levels of pro-inflammatory cytokines and markers in serum, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.